molecular formula C5H5N5O B1384157 Cyanamide, (6-amino-1,4-dihydro-4-oxo-2-pyrimidinyl)- CAS No. 6112-71-6

Cyanamide, (6-amino-1,4-dihydro-4-oxo-2-pyrimidinyl)-

Cat. No.: B1384157
CAS No.: 6112-71-6
M. Wt: 151.13 g/mol
InChI Key: JQZJMILBKZUKLV-UHFFFAOYSA-N
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Description

Cyanamide, (6-amino-1,4-dihydro-4-oxo-2-pyrimidinyl)-, is a chemical compound with the molecular formula C6H6N4O and a molecular weight of 151.13 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyanamide, (6-amino-1,4-dihydro-4-oxo-2-pyrimidinyl)-, can be achieved through various methods. One common approach involves the reaction of cyanoguanidine with malononitrile and aromatic aldehydes using sodium methoxide as a catalyst . Another method includes the reaction of cyanoguanidine with arylidenemalononitriles under specific conditions . These reactions typically require controlled temperatures and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality Cyanamide, (6-amino-1,4-dihydro-4-oxo-2-pyrimidinyl)- for various applications .

Chemical Reactions Analysis

Types of Reactions

Cyanamide, (6-amino-1,4-dihydro-4-oxo-2-pyrimidinyl)-, undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized pyrimidine derivatives, while reduction reactions can produce reduced pyrimidine compounds .

Scientific Research Applications

Cyanamide, (6-amino-1,4-dihydro-4-oxo-2-pyrimidinyl)-, has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: This compound has been studied for its potential biological activities, including antiviral and antimicrobial properties.

    Medicine: Research has explored its potential use in developing new pharmaceuticals and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyanamide, (6-amino-1,4-dihydro-4-oxo-2-pyrimidinyl)-, involves its interaction with specific molecular targets and pathways. This compound can inhibit certain enzymes and interfere with metabolic processes, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Cyanamide, (6-amino-1,4-dihydro-4-oxo-2-pyrimidinyl)-, include:

    Cyanoimino-pyrimidines: These compounds share a similar pyrimidine core structure and exhibit comparable chemical properties.

    Cyanoaminopyrimidines: These derivatives also contain the cyano and amino functional groups, making them chemically related.

Uniqueness

What sets Cyanamide, (6-amino-1,4-dihydro-4-oxo-2-pyrimidinyl)- apart is its specific combination of functional groups and its unique reactivity profile. This compound’s ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(4-amino-6-oxo-1H-pyrimidin-2-yl)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-2-8-5-9-3(7)1-4(11)10-5/h1H,(H4,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZJMILBKZUKLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)NC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064118
Record name Cyanamide, (6-amino-1,4-dihydro-4-oxo-2-pyrimidinyl)-
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Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6112-71-6
Record name N-(4-Amino-1,6-dihydro-6-oxo-2-pyrimidinyl)cyanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6112-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyanamide, N-(4-amino-1,6-dihydro-6-oxo-2-pyrimidinyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyanamino-4-amino-6-hydroxypyrimidine
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Record name 2-Cyanamino-4-amino-6-hydroxypyrimidine
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Record name Cyanamide, N-(4-amino-1,6-dihydro-6-oxo-2-pyrimidinyl)-
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Record name Cyanamide, (6-amino-1,4-dihydro-4-oxo-2-pyrimidinyl)-
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Record name 4-AMINO-2-CYANOAMINO-6-HYDROXYPYRIMIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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